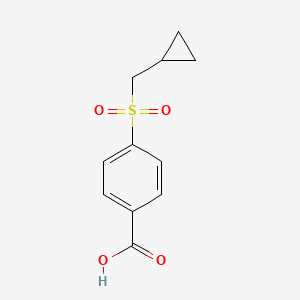

4-Cyclopropylmethanesulfonylbenzoic acid

Description

4-Cyclopropylmethanesulfonylbenzoic acid is a benzoic acid derivative featuring a cyclopropylmethanesulfonyl substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality with a sulfonyl group, which confers unique electronic and steric properties. Notably, indicates that this compound has been discontinued by suppliers like CymitQuimica, implying challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

4-(cyclopropylmethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFAOYFCXMOWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylmethanesulfonylbenzoic acid typically involves the sulfonylation of a benzoic acid derivative. One common method includes the reaction of 4-carboxybenzenesulfonyl chloride with cyclopropylmethanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of 4-Cyclopropylmethanesulfonylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylmethanesulfonylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-Cyclopropylmethanesulfonylbenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylmethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core can also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-cyclopropylmethanesulfonylbenzoic acid and analogous compounds:

Key Observations:

Electron-Withdrawing Effects : The sulfonyl group in 4-cyclopropylmethanesulfonylbenzoic acid is a strong electron-withdrawing group (EWG), which significantly reduces the pKa of the carboxylic acid compared to 4-hydroxybenzoic acid (hydroxyl is electron-donating). This enhances acidity and reactivity in nucleophilic substitution reactions .

In contrast, 4-hydroxybenzoic acid’s smaller hydroxyl group allows for easier functionalization .

Comparison with Cyclopropanecarbonyl Derivatives: The cyclopropanecarbonyl group in 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid () introduces a ketone moiety, which may enhance lipophilicity compared to the sulfonyl group. This could influence bioavailability in drug design .

Biological Activity

4-Cyclopropylmethanesulfonylbenzoic acid (CPMSBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CPMSBA, including its applications, mechanisms of action, and relevant case studies.

CPMSBA is characterized by its cyclopropyl group attached to a benzoic acid moiety with a sulfonyl functional group. Its chemical structure allows it to act as a versatile building block in organic synthesis. The synthesis of CPMSBA typically involves the reaction of cyclopropylmethanesulfonyl chloride with benzoic acid derivatives under controlled conditions, leading to high yields of the desired compound.

1. Antiviral Properties

Recent studies have indicated that CPMSBA exhibits significant antiviral activity, particularly against filoviruses such as Ebola and Marburg viruses. In vitro assays have demonstrated that CPMSBA can inhibit viral entry into host cells, showcasing an effective EC50 value below 10 μM for both viruses . The selectivity index (SI) indicates a favorable balance between antiviral activity and cytotoxicity, making it a promising candidate for further development as an antiviral agent.

2. Cytotoxicity

The cytotoxic effects of CPMSBA have been evaluated in various cancer cell lines. Initial findings suggest that CPMSBA induces cell death through mechanisms involving membrane permeabilization and disruption of cellular integrity. In a comparative study, CPMSBA was found to be more cytotoxic than several known reference compounds, indicating its potential utility in cancer therapy .

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Cyclopropylmethanesulfonylbenzoic acid | MCF-7 | < 10 | Membrane disruption |

| Cycloviolacin O2 | HeLa | 9.86 | Cytotoxicity through membrane interaction |

| Hyen D | K562 | < 10 | Cytotoxicity via lipid bilayer disruption |

3. Allergic Reactions

While exploring the biological activity of related compounds, it has been noted that certain derivatives can trigger allergic reactions in sensitive individuals. A case study reported respiratory and urticaria symptoms associated with exposure to similar sulfonylbenzoic acids, highlighting the importance of evaluating safety profiles in occupational settings . This emphasizes the need for stringent safety assessments when developing compounds like CPMSBA for therapeutic use.

Case Study 1: Antiviral Efficacy Against Filoviruses

In a controlled laboratory setting, researchers tested CPMSBA against various strains of Ebola virus using Vero cells. The compound demonstrated potent inhibition of viral entry with minimal cytotoxic effects on host cells. The study concluded that CPMSBA could be a valuable lead compound for developing antiviral therapies targeting filoviruses .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxic effects of CPMSBA on human cancer cell lines, including MCF-7 and HeLa. Results indicated that CPMSBA effectively induced apoptosis in these cells, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved in its cytotoxic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.